molecular formula C15H9ClF3N5O2 B4771989 N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No. B4771989
M. Wt: 383.71 g/mol
InChI Key: KNGCTHNDNAISGN-UHFFFAOYSA-N
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Description

“N’-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of N-heterocyclic compounds that have shown significant impact in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in its structure. Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including C–H activation and intramolecular condensation .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

PPs, including the compound , are crucial tools for studying the dynamics of intracellular processes . They can be used to track and visualize various biological processes within cells, providing valuable insights into cellular function and health.

Chemosensors

Due to their unique photophysical properties, PPs can be used as chemosensors . They can detect and quantify the presence of certain chemicals, making them useful in a variety of fields, from environmental monitoring to medical diagnostics.

Organic Materials

PPs have been attracting attention in material science due to their significant photophysical properties . They can be used in the development of organic materials with unique properties, such as light-emitting devices .

Bio-Macromolecular Interactions

PPs can be used to study bio-macromolecular interactions . These interactions are fundamental to many biological processes, and understanding them can lead to advances in fields like drug discovery and genetic engineering.

Synthetic Intermediates

Pyrazole-containing compounds, including PPs, are versatile synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can be used to synthesize a wide range of other compounds, making them valuable tools in chemical synthesis.

Photophysical Properties

PPs have tunable photophysical properties . By adjusting the structure of these compounds, researchers can control their absorption and emission behaviors, making them useful in a variety of optical applications.

Mechanism of Action

Target of Action

The primary target of N’-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various biological processes, including the regulation of the cell cycle and apoptosis .

Mode of Action

PHTPP acts as a full antagonist of ERβ, with a 36-fold selectivity for ERβ over ERα . This means that it binds to ERβ and inhibits its activity, preventing it from carrying out its normal function. The compound’s interaction with ERβ leads to changes in the activity of this receptor, which can have various downstream effects .

Biochemical Pathways

The antagonistic action of PHTPP on ERβ affects various biochemical pathways. For instance, it can influence the cell growth in certain types of cancer cells. Specifically, estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .

Result of Action

The result of PHTPP’s action is a significant enhancement in cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant properties . Future research could focus on developing new synthetic pathways and exploring potential applications of these compounds.

properties

IUPAC Name

[(Z)-[amino-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O2/c16-10-4-2-1-3-8(10)14(25)26-23-12(20)9-7-22-24-11(15(17,18)19)5-6-21-13(9)24/h1-7H,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGCTHNDNAISGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=C3N=CC=C(N3N=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=C3N=CC=C(N3N=C2)C(F)(F)F)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 5
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 6
N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

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